molecular formula C12H21N3 B13344240 (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine

Cat. No.: B13344240
M. Wt: 207.32 g/mol
InChI Key: FKQGLCXAOLCXCX-UHFFFAOYSA-N
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Description

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine typically involves multi-step organic reactions. One common method includes the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with 2-pyridinecarboxaldehyde in methanol, using magnesium sulfate as a drying agent . This reaction proceeds under ambient temperature conditions and yields the desired product in high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield maximization, and safety.

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Copper catalysis with water as the oxygen source.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridin-2-yl-methanones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology and Medicine

In medicinal chemistry, derivatives of this compound have shown potential as antifungal agents . They are investigated for their ability to inhibit the growth of multidrug-resistant Candida species.

Industry

In the industry, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism by which (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis in yeast cells . This inhibition disrupts the cell membrane integrity, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Compounds like ketoconazole and miconazole share a similar imidazole core and exhibit antifungal properties.

    Pyridine derivatives: Compounds such as pyridin-2-yl-methanamine have similar structural motifs and are used in various chemical and biological applications.

Uniqueness

What sets (2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine apart is its combination of the imidazo[1,2-a]pyridine core with a tert-butyl group, which enhances its stability and reactivity. This unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

(2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C12H21N3/c1-12(2,3)11-9(8-13)15-7-5-4-6-10(15)14-11/h4-8,13H2,1-3H3

InChI Key

FKQGLCXAOLCXCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCCCC2=N1)CN

Origin of Product

United States

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